1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H27ClN4O3S and its molecular weight is 462.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study detailed the design, synthesis, and pharmacological evaluation of new series of pyrazolines based thiazolidin-4-one derivatives, highlighting the process of creating compounds with significant properties regarding cancer and HIV (Patel et al., 2013).
- Research into novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed potential as antimicrobial and anticancer agents, supported by synthesis characterization and evaluation (Hafez et al., 2016).
- A study on novel quinazolinone derivatives explored their synthesis and antimicrobial activity, providing insight into the creation and potential applications of such compounds (Habib et al., 2012).
Applications in Research
- Investigations into pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives have shown potential cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their applicability in cancer research (Hassan et al., 2014).
- The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation offers a novel methodology with implications for the development of compounds with significant yields and potential applications (Machado et al., 2011).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S/c1-30-11-10-24-19(28)12-27-20(17-13-31-14-18(17)26-27)25-21(29)22(8-2-3-9-22)15-4-6-16(23)7-5-15/h4-7H,2-3,8-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHTHPBLJKUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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